2-Amino-4-butylthiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-butylthiazole-5-carboxylicacid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an amino group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-butylthiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-butylthiazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Amino-4-butylthiazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-butylthiazole-5-carboxylicacid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound’s anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Butylthiazole: Used in flavor and fragrance industries.
Thiazole-5-carboxylicacid: Explored for its potential in medicinal chemistry.
Uniqueness: 2-Amino-4-butylthiazole-5-carboxylicacid stands out due to its combined functional groups, which provide a unique set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-amino-4-butyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-5-6(7(11)12)13-8(9)10-5/h2-4H2,1H3,(H2,9,10)(H,11,12) |
InChI Key |
IDBSUAONWXHKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N)C(=O)O |
Origin of Product |
United States |
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